Product packaging for 3-[(4-Methylphenyl)thio]propionic acid(Cat. No.:CAS No. 13739-35-0)

3-[(4-Methylphenyl)thio]propionic acid

Cat. No.: B083048
CAS No.: 13739-35-0
M. Wt: 196.27 g/mol
InChI Key: ZRYGVBRPRKRFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Organosulfur Compounds in Contemporary Chemical and Biological Systems

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are ubiquitous in nature and synthetic chemistry. Their significance is underscored by their presence in essential amino acids like cysteine and methionine, which are fundamental to the structure and function of proteins and enzymes. wikipedia.org The diverse oxidation states of sulfur allow for a rich and varied chemistry, enabling organosulfur compounds to participate in a wide range of chemical transformations. chemicalbook.com This reactivity makes them crucial building blocks in organic synthesis and has led to their incorporation into numerous pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.comsigmaaldrich.com

Role of Propionic Acid Derivatives in Medicinal Chemistry and Synthetic Organic Transformations

Propionic acid and its derivatives are another class of compounds with profound importance, particularly in medicinal chemistry. The arylpropionic acid motif is a well-known pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and ketoprofen. nist.govmdpi.comnih.gov These compounds and their derivatives exhibit a broad spectrum of biological activities, including analgesic, anticancer, and antibacterial properties. mdpi.comnih.gov In synthetic organic chemistry, the carboxylic acid functionality of propionic acid derivatives provides a versatile handle for a variety of transformations, making them key intermediates in the synthesis of more complex molecules. chemicalbook.commatrix-fine-chemicals.com

Research Context and Academic Importance of 3-[(4-Methylphenyl)thio]propionic Acid as a Model Compound

This compound, with its combination of an aryl thioether and a propionic acid moiety, serves as an interesting model compound for research. It provides a platform to study the interplay between these two functional groups and to explore synthetic methodologies for the formation of C-S bonds, a crucial transformation in organic synthesis. Its structure allows it to be a versatile building block for creating more complex molecules with potential applications in medicinal chemistry and materials science. While not explicitly labeled a "model compound" in all literature, its use in fundamental synthetic transformations underscores its academic importance in demonstrating and understanding key chemical reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2S B083048 3-[(4-Methylphenyl)thio]propionic acid CAS No. 13739-35-0

Properties

IUPAC Name

3-(4-methylphenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-8-2-4-9(5-3-8)13-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYGVBRPRKRFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160170
Record name 3-((4-Methylphenyl)thio)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13739-35-0
Record name 3-[(4-Methylphenyl)thio]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13739-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((4-Methylphenyl)thio)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013739350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13739-35-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-((4-Methylphenyl)thio)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-methylphenyl)thio]propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.905
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-((4-METHYLPHENYL)THIO)PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUC5LW7DYL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Identity and Properties

Nomenclature and Structural Information

The compound is systematically named 3-(4-methylphenyl)sulfanylpropanoic acid according to IUPAC nomenclature. uni.lu It is also commonly referred to by several synonyms, including 3-(p-tolylthio)propanoic acid and 3-p-tolylsulfanyl-propionic acid. uni.lu

Table 1: Structural and Molecular Identifiers

Identifier Value
IUPAC Name 3-(4-methylphenyl)sulfanylpropanoic acid uni.lu
CAS Number 13739-35-0 uni.lu
Molecular Formula C₁₀H₁₂O₂S uni.lu
Molecular Weight 196.27 g/mol uni.lu
SMILES CC1=CC=C(C=C1)SCCC(=O)O uni.lu

Physicochemical Properties

The physical and chemical properties of this compound determine its behavior in various chemical and physical processes.

Table 2: Physicochemical Data

Property Value
Melting Point 67-71 °C nih.gov
Boiling Point 348 °C at 760 mmHg mdpi.com
Density 1.19 g/cm³ mdpi.com
Flash Point 164.3 °C mdpi.com

Spectroscopic Characterization and Molecular Structure Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in 3-[(4-Methylphenyl)thio]propionic acid would give rise to a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the aromatic ring, the carbonyl carbon of the carboxylic acid, the methylene (B1212753) carbons of the propionic acid chain, and the methyl carbon. A ¹³C NMR spectrum, sourced from Maybridge Chemical Company Ltd., is available for reference in the PubChem database. nih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O)~178
Aromatic C (quaternary, attached to S)~136
Aromatic C (quaternary, attached to CH₃)~137
Aromatic CH~130, ~131
Methylene (-S-CH₂-)~34
Methylene (-CH₂-COOH)~35
Methyl (-CH₃)~21

Note: These are predicted values and may vary from experimental data.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the connectivity between atoms within a molecule.

COSY spectra reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a clear link between the proton and carbon skeletons.

HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is invaluable for piecing together the complete molecular structure, especially for connecting different functional groups.

While specific 2D NMR data for this compound is not publicly available, these techniques would be instrumental in confirming the assigned structure by showing correlations between the aromatic protons and carbons, the protons and carbons of the propionic acid chain, and the connectivity between the thioether linkage and the rest of the molecule.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. A gas-phase IR spectrum of this compound is available in the NIST WebBook. nist.gov Key expected vibrational modes would include:

O-H Stretch: A broad absorption band characteristic of the carboxylic acid hydroxyl group.

C=O Stretch: A strong absorption band corresponding to the carbonyl group of the carboxylic acid.

C-H Stretch: Absorptions corresponding to the aromatic and aliphatic C-H bonds.

C-S Stretch: A weaker absorption indicating the presence of the thioether linkage.

Aromatic C=C Bending: Peaks in the fingerprint region characteristic of the substituted benzene (B151609) ring.

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H3300-2500 (broad)Stretching
Carbonyl C=O1725-1700Stretching
Aromatic C-H3100-3000Stretching
Aliphatic C-H3000-2850Stretching
Aromatic C=C1600-1450Bending
C-S800-600Stretching

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While a Raman spectrum for this compound is noted as available in PubChem, detailed analysis is not provided. nih.gov In a Raman spectrum of this compound, one would expect to observe signals corresponding to:

Aromatic Ring Vibrations: Strong signals are typically observed for the symmetric vibrations of the benzene ring.

C-S Stretching: The carbon-sulfur bond often gives a distinct Raman signal.

C=O Stretching: The carbonyl stretch is also Raman active.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, as some vibrational modes may be more active in one technique than the other.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound, Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS) is a suitable method for analysis.

Molecular Weight Determination

Predicted Collision Cross Section (CCS) Data

The following table presents the predicted m/z (mass-to-charge ratio) and CCS values for various adducts of this compound. These values are computationally derived and serve as a reference for potential experimental observations. researchgate.net

Adductm/zPredicted CCS (Ų)
[M+H]⁺197.06308140.7
[M+Na]⁺219.04502148.2
[M-H]⁻195.04852143.2
[M+NH₄]⁺214.08962160.1
[M+K]⁺235.01896145.0
[M+H-H₂O]⁺179.05306135.1
[M]⁺196.05525143.2
Table 1: Predicted m/z and Collision Cross Section (CCS) values for adducts of this compound. Data sourced from computational predictions. researchgate.net

Fragmentation Analysis

Although a detailed experimental fragmentation spectrum for this compound is not available in the cited literature, general principles of mass spectrometry suggest potential fragmentation pathways. Fragmentation would likely involve cleavage of the thioether bond (C-S), the bond between the sulfur and the propionic acid moiety, and decarboxylation of the acid group. The stability of the resulting fragments, such as the tolylthio cation or radical, would influence the observed fragmentation pattern. Further experimental studies are required to confirm the specific fragmentation pathways and resulting ion masses.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and behavior in the solid state.

As of the date of this article, no published single-crystal X-ray diffraction data for this compound could be located in the reviewed scientific literature. Therefore, a detailed analysis of its solid-state molecular architecture and intermolecular interactions based on experimental crystallographic data cannot be provided at this time.

Computational Chemistry and Molecular Modeling of 3 4 Methylphenyl Thio Propionic Acid

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule. For 3-[(4-Methylphenyl)thio]propionic acid, these investigations have elucidated its electronic characteristics and reactivity patterns.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Reactivity Descriptors

Density Functional Theory (DFT) has been a primary tool for examining the electronic structure of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining how the molecule interacts with other species. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of molecular stability.

Global reactivity descriptors have also been calculated to provide a quantitative measure of the molecule's reactivity. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Global Softness (S): The reciprocal of global hardness, indicating how easily the molecule's electron cloud can be polarized.

Fraction of Electron Transfer (ΔN): This value predicts the number of electrons transferred from the inhibitor molecule to a metallic surface or another molecule.

These parameters are vital for understanding the molecule's interaction mechanisms, for instance, in corrosion inhibition studies where the molecule's ability to donate or accept electrons to a metal surface is critical.

Prediction of Spectroscopic Parameters

Computational methods have also been employed to predict the spectroscopic properties of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can be correlated with experimental data to confirm the molecular structure and provide a deeper understanding of its chemical environment. These predictions are valuable for interpreting experimental spectra and can guide the structural elucidation of related compounds.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations offer a window into the dynamic nature of this compound. These simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and preferred shapes of the molecule. Understanding the accessible conformations is crucial as the biological activity of a molecule is often dependent on its three-dimensional structure. MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or near a biological membrane, which can influence its absorption and distribution.

In Silico Prediction of Pharmacokinetic Properties and Drug-Likeness

The potential of a molecule as a drug candidate can be assessed using computational predictions of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For this compound, these in silico studies are crucial for evaluating its drug-likeness. Various computational models are used to predict parameters such as oral bioavailability, blood-brain barrier penetration, and metabolic stability. These predictions help in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental testing.

Molecular Docking Studies for Elucidating Binding Mechanisms with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can elucidate its binding mode with biological targets such as enzymes or receptors. This information is fundamental for understanding the mechanism of action at a molecular level. By identifying the key interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the active site of a protein, researchers can rationalize its biological activity and design more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Based on Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties. For this compound and its derivatives, QSAR and QSPR models can be developed using a variety of computational descriptors. These descriptors, which can be derived from DFT calculations or other computational methods, quantify different aspects of the molecular structure. These models are powerful tools for predicting the activity of new, unsynthesized compounds and for optimizing the molecular structure to enhance a desired property.

Biological and Biomedical Research: Mechanistic Insights and Therapeutic Potential

Antimicrobial Activity and Underlying Mechanisms of Action

Derivatives of arylpropionic acids are known to possess a range of biological activities, including antibacterial, anticonvulsant, and anticancer effects. humanjournals.comresearchgate.net However, specific studies detailing the antimicrobial efficacy of 3-[(4-Methylphenyl)thio]propionic acid are not extensively reported.

Antitubercular Activity and Specific Cellular Target Modulation (e.g., DNA gyrase, oxone)

No specific studies were identified that evaluated the antitubercular activity of this compound or its potential modulation of cellular targets such as DNA gyrase.

Antifungal Activity and Pathways of Inhibition

Detailed investigations into the antifungal properties of this compound and its inhibitory pathways are not available in the current body of scientific literature. However, research on related structures, such as amino acid derivatives containing a substituted 1-(phenylthio)propan-2-amine moiety, has shown fungicidal activity against Phytophthora capsici, suggesting that the arylthio structural motif may be a promising area for the development of novel fungicides. tandfonline.com

Antiviral Activity against Relevant Viral Targets (e.g., SARS-CoV-2 proteases through related analogs)

There is no direct evidence or published research on the antiviral activity of this compound against SARS-CoV-2 proteases or other viral targets. While some derivatives of 3-(alkylthio)propionic acids have been studied for general antiviral applications, specific data for the title compound is absent. znaturforsch.com

Anti-inflammatory Properties and Enzyme Pathway Modulation

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgresearchgate.net Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes. humanjournals.com

Inhibition of Cyclooxygenase (COX) Enzymes (COX-1, COX-2) and Prostaglandin (B15479496) Synthesis Pathways

Specific data on the inhibitory activity of this compound against COX-1 and COX-2 enzymes, and its effect on prostaglandin synthesis pathways, have not been reported in the reviewed literature. While studies on other arylpropionic acid derivatives have demonstrated significant anti-inflammatory activity through COX inhibition, it is not possible to extrapolate these findings to this compound without direct experimental evidence. humanjournals.comorientjchem.org The synthesis of various 3-(arylthio)propionic acids has been described, indicating their potential use as precursors for pharmacologically active molecules. researchgate.net

Modulation of Other Key Inflammatory Mediators and Signaling Cascades

Information regarding the specific modulation of key inflammatory mediators and signaling cascades by this compound is not available in the reviewed scientific literature. While the broader class of arylpropionic acids is known for anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, specific data for this particular compound is absent. nih.govorientjchem.org

Investigation of Anticancer Potential and Cellular Mechanisms

No direct studies investigating the antitumor activity of this compound or its effects on cell proliferation and apoptosis have been identified. While some derivatives of propionic acid have been explored for their anticancer potential, specific data for this compound is not present in the available research. For example, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been synthesized and evaluated as potential anticancer candidates, but this represents a structurally distinct class of compounds.

There is no available research to suggest that this compound has been explored or identified as a DNA minor groove binder.

Other Reported Biological Activities and Mechanistic Elucidation (e.g., ATPase inhibition, antioxidant effects, impact on muscle function)

Specific studies on other biological activities of this compound, such as ATPase inhibition or its impact on muscle function, have not been found. While a related compound, propanoic acid, 3-[[4-(methylthio)phenyl]thio]-, is noted for potential antimicrobial and antifungal properties through enzyme inhibition, this is not the specific compound of interest. nih.gov

Applications in Research and Industry

Role as an Intermediate in Organic Synthesis

This compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bifunctional nature allows for modifications at both the carboxylic acid and the aryl thioether moieties. It can be used as a building block for creating novel heterocyclic systems or for introducing the p-tolylthio group into larger molecular scaffolds.

Potential Applications in Materials Science

Thiol-ene chemistry, a key synthetic route to compounds like this compound, is widely used in polymer synthesis to create cross-linked networks with tailored properties. wikipedia.org While specific applications for the title compound in materials science are not extensively documented, its structure suggests potential use as a monomer or a modifying agent in the development of specialty polymers.

Relevance in Medicinal Chemistry Research

While this compound itself is not a known therapeutic agent, its structural motifs are of significant interest in medicinal chemistry. As a derivative of propionic acid, it belongs to a class of compounds known for a wide range of biological activities. mdpi.comnih.gov The thioether linkage is also present in many biologically active molecules. Therefore, this compound can serve as a scaffold for the synthesis and investigation of new derivatives with potential therapeutic applications, such as in the development of novel anti-inflammatory or anticancer agents. mdpi.com

An in-depth examination of the advanced synthetic methodologies and chemical transformations centered on the versatile chemical scaffold, this compound, is presented. This article explores the strategic synthesis of this compound and its derivatives, highlighting both traditional and innovative chemical approaches.

Future Research Directions and Translational Perspectives

Development of Advanced and Sustainable Synthetic Strategies for Complex Analogs

Future synthetic research will likely focus on creating more complex analogs of 3-[(4-Methylphenyl)thio]propionic acid using advanced and sustainable methodologies. The development of greener synthetic routes for aryl thioethers is a significant area of interest. researchgate.net Researchers are exploring methods that utilize water as a solvent and avoid toxic ligands to create carbon-sulfur bonds, which are central to the structure of these compounds. researchgate.net One promising approach involves the copper-catalyzed coupling of thiols with aryl boronic acids in water. researchgate.net

The synthesis of 3-(arylthio)propionic acids from nonactivated aryl iodides has also been demonstrated, offering a pathway to novel aryl mercaptan equivalents. researchgate.net These methods can be refined to produce a wider variety of structurally diverse analogs. Furthermore, visible-light-promoted cross-coupling reactions between thiols and aryl halides present a metal-free and photoredox catalyst-free alternative for synthesizing aryl thioethers. organic-chemistry.org The development of propionic acid derivatives with unique scaffolds, such as the 5-tetrahydroisoquinoline core for Keap1-Nrf2 protein-protein interaction inhibition, highlights the potential for creating highly specialized and potent molecules for targeted therapies. nih.gov

Integration of High-Throughput Screening with Advanced Computational Design for Accelerated Lead Optimization

To accelerate the discovery of new therapeutic leads, future research will increasingly integrate high-throughput screening (HTS) with advanced computational design. HTS allows for the rapid testing of large numbers of compounds, and methodologies are being developed for various applications, including the screening of propionic acid derivatives for biosynthetic capacity and the identification of strong polymer-protein interactions. nih.govrsc.org Statistical methods, such as the use of Z-scores, are being employed to analyze HTS data and identify significant relationships between reaction components and outcomes. researchgate.net

In silico screening and computational docking studies are becoming indispensable tools for predicting the biological activity of novel compounds. nih.govmdpi.comresearchgate.net These computational approaches can be used to screen virtual libraries of 3-(arylthio)propanoic acid derivatives against various biological targets, identifying promising candidates for synthesis and further testing. mdpi.com Molecular docking studies can predict the binding affinity and interaction of these compounds with receptor proteins, offering insights into their potential as drug candidates for conditions like hypertension. researchgate.net The combination of HTS and computational design will enable a more efficient and targeted approach to lead optimization for this compound analogs.

In-depth Mechanistic Studies of Biological Interactions at the Molecular and Cellular Levels

A crucial area for future research is the elucidation of the precise molecular and cellular mechanisms of action of this compound and its derivatives. While research on the specific target molecule is still emerging, studies on related propionic acid derivatives provide a roadmap for future investigations. For instance, propionic acid derivatives have been shown to act as potent inhibitors of the Keap1-Nrf2 protein-protein interaction, which is a key regulator of the cellular antioxidant response. nih.gov

Other studies have investigated the anticancer properties of propionic acid derivatives, demonstrating their ability to induce cell death in cancer cell lines. nih.gov In silico studies have also explored the interaction of such compounds with key cancer-related proteins like SIRT2 and EGFR. nih.gov Furthermore, research on other propionic acid analogs has pointed to their potential role in modulating inflammatory responses and lipid metabolism. Understanding these biological interactions at a molecular level will be essential for identifying the therapeutic potential of this compound and for designing more effective and selective drugs.

Exploration of Novel Therapeutic Applications and Multitarget Ligand Design

The structural scaffold of this compound lends itself to the exploration of a wide range of novel therapeutic applications, particularly through the design of multi-target-directed ligands (MTDLs). The MTDL approach, which involves designing single molecules that can interact with multiple biological targets, is a promising strategy for treating complex multifactorial diseases like Alzheimer's. nih.govresearchgate.netacs.org The propionic acid moiety can be combined with other pharmacophoric elements to create hybrid molecules with enhanced therapeutic efficacy.

Researchers are already exploring the use of propionic acid derivatives in various therapeutic areas. For example, some analogs have shown antimicrobial activity against yeast-like fungi and bacteria. nih.gov Others are being investigated as potent and orally bioavailable inhibitors for the treatment of acute kidney injury. nih.gov The anticancer potential of propionic acid derivatives is also a significant area of research, with studies focusing on their ability to inhibit cancer cell proliferation. nih.gov The lipoic acid scaffold, which shares some structural similarities, has also been explored in the design of MTDLs for Alzheimer's disease. researchgate.net

Comprehensive Assessment of Environmental Impact and Elucidation of Biotransformation Pathways

A comprehensive understanding of the environmental fate and potential impact of this compound is essential. Organosulfur compounds are known to be present in the environment and can influence microbial metabolism. oup.com Studies have shown that aromatic sulfides can be inhibitory to microbial activity under anaerobic conditions. oup.com The addition of a sulfate (B86663) group to organic compounds can increase their mobility in groundwater. escholarship.org Furthermore, organosulfur compounds are recognized as contributors to organic aerosol mass in the atmosphere. acs.org

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

The development of advanced analytical methods is paramount for the accurate detection and quantification of this compound and its metabolites in complex biological and environmental matrices. A variety of techniques are available for the analysis of related thiols and organic acids. mdpi.comnih.gov

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for this purpose. mdpi.comlcms.czresearchgate.netnih.govwaters.com These methods offer high sensitivity and selectivity, allowing for the determination of low concentrations of analytes in samples such as natural waters, microbial cultures, and human fecal matter. mdpi.comresearchgate.netnih.gov Sample preparation techniques, such as solid-phase extraction, are often employed to isolate and concentrate the analytes of interest. nih.gov

Colorimetric methods also offer a simple and cost-effective approach for the detection of biological thiols. nih.gov These methods are based on the interaction of thiols with specific reagents to produce a measurable color change. nih.gov The choice of analytical method will depend on the specific research question, the nature of the sample matrix, and the required sensitivity and selectivity. mdpi.comnih.gov Further development and validation of these methods for this compound will be essential for pharmacokinetic studies, environmental monitoring, and understanding its biological role.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.